Enpatoran hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

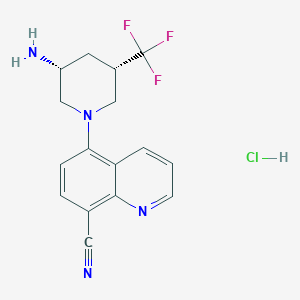

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZGHQWGHDMRP-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enpatoran Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (M5049) is an orally bioavailable, first-in-class small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These endosomal receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) viruses and endogenous RNA-containing immune complexes. Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), through the overproduction of pro-inflammatory cytokines and autoantibodies.[3][5] Enpatoran is under investigation as a therapeutic agent to modulate these pathological immune responses.[2][4][6] This technical guide provides a comprehensive overview of the core mechanism of action of enpatoran, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Antagonism of TLR7 and TLR8

Enpatoran functions as a potent and selective dual antagonist of human TLR7 and TLR8.[2] Structural studies have revealed that enpatoran binds to and stabilizes the human TLR8 dimer in its inactive conformation, thereby preventing the binding of TLR8 ligands.[2] A similar antagonistic mechanism is proposed for its inhibition of TLR7.[2] This targeted action effectively blocks the initiation of the downstream inflammatory cascade mediated by these receptors.

By inhibiting TLR7 and TLR8, enpatoran obstructs the subsequent MyD88-dependent signaling pathway.[6] This pathway is central to the production of a host of inflammatory mediators. The inhibition of this cascade leads to the suppression of two major downstream signaling arms: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway.[2] The net effect is a significant reduction in the production of key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-alpha (IFN-α), which are crucial drivers of the autoimmune response in diseases like lupus.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, pharmacokinetic profile, and clinical efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of Enpatoran

| Target | Cell Line | Parameter | Value | Reference |

| Human TLR7 | HEK293 | IC50 | 11.1 nM | [1][3] |

| Human TLR8 | HEK293 | IC50 | 24.1 nM | [1][3] |

| IL-6 Production (stimulated by miR-122, Let7c RNA, Alu RNA, and R848) | Not Specified | IC50 | 35 - 45 nM | [3] |

| Human TLR3 | Not Specified | Activity | Inactive | [3] |

| Human TLR4 | Not Specified | Activity | Inactive | [3] |

| Human TLR9 | Not Specified | Activity | Inactive | [3] |

| Mouse TLR7 | HEK-Blue™ | Activity | Potent Inhibitor | [2] |

| Mouse TLR8 | HEK-Blue™ | Activity | No Action | [2] |

Table 2: In Vivo Pharmacokinetic Properties of Enpatoran

| Species | Administration | Dose | Half-life (T1/2) | Oral Bioavailability | Reference |

| Mouse | Intravenous | 1.0 mg/kg | 1.4 h | 100% | [3] |

| Rat | Intravenous | 1.0 mg/kg | 5.0 h | 87% | [3] |

| Dog | Intravenous | 1.0 mg/kg | 13 h | 84% | [3] |

Table 3: Phase 2 (WILLOW Study) Clinical Efficacy Data in CLE and SLE with Active Lupus Rash (Cohort A)

| Endpoint | Treatment Group | Timepoint | Response Rate | Placebo Response Rate | Reference |

| CLASI-50 (≥50% improvement from baseline) | Enpatoran (25 mg, 50 mg, 100 mg twice daily) | Week 24 | Up to 91.3% | 38.5% | [8] |

| CLASI-70 (≥70% improvement from baseline) | Enpatoran (25 mg, 50 mg, 100 mg twice daily) | Week 24 | Up to 60.9% | 11.5% | [8] |

Table 4: Phase 2 (WILLOW Study) Clinical Efficacy Data in SLE (Cohort B - Prespecified Subpopulations)

| Patient Subpopulation | Endpoint | Treatment Group | Timepoint | Response Rate | Placebo Response Rate | Reference |

| Active Skin Disease (CLASI-A ≥8) | BICLA Response | Enpatoran | Week 24 | Up to 58.6% | 31.7% | [9] |

| Active Skin Disease (CLASI-A ≥8) | CLASI-70 Response | Enpatoran | Week 24 | Up to 60.5% | 26.8% | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway inhibited by enpatoran and a typical experimental workflow for its characterization.

Caption: Enpatoran inhibits TLR7/8, blocking the MyD88-dependent signaling cascade.

Caption: Workflow for assessing enpatoran's in vitro potency and functional activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

TLR7/8 Inhibition Assay in HEK-Blue™ Reporter Cells

-

Objective: To determine the in vitro potency (IC50) of enpatoran against human TLR7 and TLR8.

-

Cell Line: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB activation.[2]

-

Methodology:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO, followed by dilution in cell culture medium).

-

Treatment: Add the diluted enpatoran or vehicle control to the respective wells and incubate for a short period (e.g., 1-2 hours) at 37°C, 5% CO2.

-

Stimulation: Add a known TLR7 or TLR8 agonist (e.g., R848 for dual agonism) at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except for the unstimulated controls.

-

Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

-

SEAP Detection: Measure SEAP activity in the cell culture supernatant using a commercially available detection reagent (e.g., QUANTI-Blue™).

-

Data Analysis: Determine the absorbance at the appropriate wavelength (e.g., 620-655 nm). Calculate the percentage of inhibition for each enpatoran concentration relative to the agonist-only control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the functional ability of enpatoran to inhibit the production of pro-inflammatory cytokines in primary human immune cells.

-

Cells: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Methodology:

-

Cell Seeding: Plate the isolated PBMCs in 96-well plates at a density of approximately 1x10^6 cells/mL in complete RPMI medium.

-

Pre-treatment: Add serial dilutions of enpatoran or vehicle control to the cells and pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R848, to induce cytokine production.[7]

-

Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of IL-6 and IFN-α in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition at each enpatoran concentration and determine the IC50 values.

-

In Vivo Pharmacodynamic and Efficacy Studies in Mice

-

Objective: To evaluate the in vivo activity of enpatoran in reducing systemic cytokine production and its efficacy in mouse models of lupus.

-

Animal Model: Use appropriate mouse strains for the study (e.g., BALB/c for pharmacodynamics, lupus-prone models like NZB/W for efficacy).

-

Methodology:

-

Compound Administration: Administer enpatoran orally (e.g., by gavage) at various doses.[3]

-

Pharmacodynamic Assessment:

-

After a specified time post-enpatoran administration, challenge the mice with an intraperitoneal injection of a TLR7/8 agonist like R848.[3]

-

Collect blood samples at a peak response time (e.g., 2-6 hours post-challenge).

-

Measure serum levels of IL-6 and IFN-α via ELISA to assess the dose-dependent inhibition of cytokine production.[3]

-

-

Efficacy Assessment (Lupus Model):

-

Administer enpatoran chronically to lupus-prone mice.

-

Monitor key disease parameters over time, such as survival, kidney damage (proteinuria), autoantibody levels (e.g., anti-dsDNA), and interferon gene signature (IFN-GS) in the blood.[10]

-

Compare these parameters to a vehicle-treated control group to determine therapeutic efficacy.

-

-

Conclusion

This compound is a selective and potent dual inhibitor of TLR7 and TLR8, representing a promising therapeutic strategy for autoimmune diseases driven by the overactivation of these receptors. Its mechanism of action, centered on the blockade of the MyD88-dependent signaling pathway, leads to a significant reduction in the production of key pro-inflammatory cytokines. Preclinical and clinical data have demonstrated its potential to modulate the underlying pathophysiology of lupus. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of enpatoran and other molecules in this class.

References

- 1. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Enpatoran cuts Lupus rash – Medthority [medthority.com]

- 6. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 7. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]

- 9. Merck Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [merckgroup.com]

- 10. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

Enpatoran Hydrochloride: A Technical Overview of a Novel TLR7/8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous RNA-containing immune complexes.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), by driving the production of pro-inflammatory cytokines and type I interferons.[4][5][6] By inhibiting TLR7/8 signaling, Enpatoran aims to modulate the underlying inflammatory processes in these conditions.[5][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Preclinical Development

This compound was identified through a medicinal chemistry campaign aimed at discovering dual inhibitors of TLR7 and TLR8 with drug-like properties.[4] The rationale for targeting both receptors stems from their distinct yet overlapping roles in immune activation, suggesting that a dual inhibitor may offer superior efficacy over a single-receptor antagonist.[4]

In Vitro Efficacy

Enpatoran demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay System | Target | Ligand | Readout | IC50 | Reference |

| HEK293 cells | Human TLR7 | R848 | Reporter Gene | 11.1 nM | [1][2][7] |

| HEK293 cells | Human TLR8 | R848 | Reporter Gene | 24.1 nM | [1][2][7] |

| Human PBMC | TLR7/8 | miR-122 | IL-6 Production | 35-45 nM | [7] |

| Human PBMC | TLR7/8 | Let7c RNA | IL-6 Production | 35-45 nM | [7] |

| Human PBMC | TLR7/8 | Alu RNA | IL-6 Production | 35-45 nM | [7] |

| Human PBMC | TLR7/8 | R848 | IL-6 Production | 35-45 nM | [7] |

Enpatoran was found to be inactive against other Toll-like receptors, including TLR3, TLR4, and TLR9, highlighting its selectivity.[2][7]

In Vivo Efficacy in Murine Lupus Models

The therapeutic potential of Enpatoran was evaluated in preclinical models of lupus, where it demonstrated significant efficacy in suppressing disease activity.

Table 2: In Vivo Efficacy of this compound in Murine Lupus Models

| Mouse Model | Key Features | Treatment | Key Findings | Reference |

| NZB/W F1 (IFN-α accelerated) | Accelerated and synchronized lupus-like disease, proteinuria, glomerulonephritis.[8] | 10 mg/kg, oral, once daily | Reduced proteinuria, increased survival from 0% to 90%, reduced glomerulonephritis, decreased total splenocytes, plasma cells, and activated T cells.[8] | [8] |

| BXSB-Yaa | Spontaneous lupus-like autoimmune disease in males due to Tlr7 gene duplication.[6][9][10][11] | ≥ 1 mg/kg | Suppressed disease development.[6] | [6] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in animal models revealed that this compound exhibits high oral bioavailability.[2]

Table 3: Pharmacokinetic Parameters of this compound in Animals

| Species | Oral Bioavailability | Half-life (t1/2) | Plasma Clearance | Volume of Distribution | Reference |

| Mouse | 100% | 1.4 h | 1.4 L/h/kg | 2.7 L/kg | [2] |

| Rat | 87% | 5.0 h | 1.2 L/h/kg | 8.7 L/kg | [2] |

| Dog | 84% | 13 h | 0.59 L/h/kg | 5.7 L/kg | [2] |

Pharmacodynamic studies in mice demonstrated that oral administration of Enpatoran dose-dependently inhibited the production of IL-6 and IFN-α stimulated by the TLR7/8 agonist R848.[7]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the signaling pathways downstream of TLR7 and TLR8.

TLR7/8 Signaling Pathway

Upon binding of ssRNA or immune complexes, TLR7 and TLR8 recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, IRAK1, and TRAF6.[1][5][7] This leads to the activation of the transcription factors NF-κB and IRF7, which translocate to the nucleus to induce the expression of pro-inflammatory cytokines and type I interferons, respectively.[7][12] Enpatoran blocks this pathway at the receptor level, thereby preventing the downstream inflammatory response.

Clinical Development

This compound has progressed through Phase I and Phase II clinical trials for the treatment of lupus.

Phase I Study in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of Enpatoran in healthy participants.

Table 4: Phase I Clinical Trial Design

| Parameter | Details |

| Study Design | Randomized (3:1), double-blind, placebo-controlled, single and multiple ascending dose.[1][4] |

| Participants | 96 healthy volunteers.[1][4] |

| Single Ascending Doses | 1, 3, 9, 25, 50, 100, and 200 mg.[1][4] |

| Multiple Ascending Doses | 9, 25, 200 mg once daily, or 25, 50 mg twice daily for 14 days.[1][4] |

| Key Findings | Enpatoran was well-tolerated up to 200 mg. Pharmacokinetics were linear and dose-proportional. Exposure-dependent inhibition of ex vivo stimulated IL-6 was observed.[1][4][13] |

Phase II WILLOW Study in Lupus Patients

The WILLOW study (NCT05162586) is a Phase II, global, multicenter, randomized, placebo-controlled trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[4][14]

Table 5: WILLOW Phase II Clinical Trial Design

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, basket design with two cohorts.[4][14] |

| Treatment | Enpatoran (25 mg, 50 mg, and 100 mg) or placebo, administered orally twice daily for 24 weeks, in addition to standard of care.[4][14] |

| Cohort A | Patients with CLE or SLE with active lupus rash. Primary endpoint based on CLASI-A score.[4] |

| Cohort B | Patients with active SLE. Primary endpoint based on BICLA response.[4][15] |

Table 6: Key Efficacy Results from the WILLOW Study (Cohort A)

| Endpoint (Week 24) | Placebo | Enpatoran (up to 100 mg BID) | p-value | Reference |

| CLASI-50 Response | 38.5% | up to 91.3% | 0.0002 (at Week 16) | [4] |

| CLASI-70 Response | 11.5% | up to 60.9% | - | [4] |

Cohort A of the WILLOW study met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in skin disease activity for patients treated with Enpatoran compared to placebo.[4] While Cohort B did not meet its primary endpoint, promising efficacy signals were observed in certain patient subgroups.[5][15]

Experimental Protocols

In Vitro TLR7/8 Inhibition Assay (HEK-Blue™ Cells)

-

Cell Culture: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.[3][16]

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal growth and signal detection.

-

Compound Addition: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: The cells are then stimulated with a TLR7/8 agonist, such as R848, at a concentration known to induce a robust reporter signal.

-

Incubation: The plates are incubated for 16-24 hours to allow for TLR activation and SEAP expression.

-

Detection: The SEAP activity in the cell supernatant is measured using a colorimetric substrate, such as QUANTI-Blue™ (InvivoGen).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Lupus Model (IFN-α-Accelerated NZB/W)

-

Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[8][17]

-

Disease Acceleration: To synchronize and accelerate disease onset, mice are injected intravenously with an adenovirus encoding murine IFN-α.[8]

-

Disease Monitoring: Urine is collected regularly to monitor for the development of proteinuria, a key indicator of lupus nephritis. The urine protein-to-creatinine ratio (UPCR) is measured.[8]

-

Treatment Initiation: Once mice develop significant proteinuria (e.g., UPCR > 3 g/g), they are randomized to receive daily oral treatment with this compound (e.g., 10 mg/kg) or a vehicle control.[8]

-

Treatment Duration: Treatment is continued for a predefined period, typically several weeks, to assess the therapeutic effect.[8]

-

Endpoint Analysis: Key outcome measures include changes in proteinuria, overall survival, and histological assessment of glomerulonephritis. Spleens and other lymphoid organs may be harvested for flow cytometric analysis of immune cell populations, such as T cells, B cells, and plasma cells.[8]

Conclusion

This compound is a promising, first-in-class, oral TLR7/8 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of lupus. Clinical data from the Phase II WILLOW study have provided proof-of-concept for its therapeutic potential in cutaneous lupus erythematosus. Ongoing and future studies will further delineate the role of Enpatoran in the treatment of SLE and other autoimmune diseases driven by TLR7/8 activation. Its development represents a targeted approach to modulating the innate immune system for the treatment of complex autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 3. invivogen.com [invivogen.com]

- 4. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]

- 5. researchgate.net [researchgate.net]

- 6. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Yaa locus and IFNα fine tune germinal center B cell selection in murine SLE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BXSB congenic mice and lupus: how male mice are helping to unravel the secrets of a predominantly feminine disease [jax.org]

- 11. 000740 - Strain Details [jax.org]

- 12. researchgate.net [researchgate.net]

- 13. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enpatoran cuts Lupus rash – Medthority [medthority.com]

- 15. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]

- 16. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aragenbio.com [aragenbio.com]

Enpatoran Hydrochloride: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride, also known as M5049, is an investigational, orally administered, first-in-class small molecule that functions as a potent and highly selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These intracellular receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids.[6][7] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE), by driving the production of pro-inflammatory cytokines like type I interferons (IFN) and interleukin-6 (IL-6).[1][6][8] By targeting the TLR7/8 pathway, Enpatoran aims to modulate both innate and adaptive immune responses, potentially offering a novel therapeutic strategy for these conditions.[1][9][10] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and associated experimental methodologies.

Mechanism of Action

Toll-like receptors 7 and 8 are endosomal pattern-recognition receptors crucial for detecting ssRNA, which triggers an immune response.[1] In autoimmune diseases like lupus, the immune system mistakenly recognizes self-derived RNA, leading to chronic activation of TLR7 and TLR8.[3] This activation initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8][11]

-

IRF Activation: Primarily driven by TLR7, this leads to the production of type I interferons (e.g., IFN-α), which are central to the lupus pathogenesis.[6]

-

NF-κB Activation: Both TLR7 and TLR8 activate this pathway, resulting in the secretion of various pro-inflammatory cytokines, including IL-6 and TNF-α.[6][8]

Enpatoran is a quinoline-derivative that selectively binds to and stabilizes the TLR7 and TLR8 dimers in their inactive state, thereby acting as an antagonist that prevents the binding of ssRNA ligands.[3] This blockade inhibits the downstream signaling of both the IRF and NF-κB pathways, reducing the production of key inflammatory mediators involved in autoimmune pathology.[3][12]

Figure 1: Enpatoran's Inhibition of the TLR7/8 Signaling Pathway.

Preclinical Research

Enpatoran has demonstrated high selectivity and potency against TLR7 and TLR8 in a range of in vitro and in vivo assays.[8]

In Vitro Potency

Enpatoran effectively inhibits TLR7 and TLR8 signaling in cellular assays. It is inactive against other Toll-like receptors such as TLR3, TLR4, and TLR9.[13] The compound has been shown to block both synthetic ligands (e.g., R848) and natural endogenous RNA ligands, including microRNA and Alu RNA.[8][13]

| Assay Type | Target | Ligand | IC50 Value | Reference |

| HEK293 Cell-Based Assay | TLR7 | R848 | 11.1 nM | [13][14] |

| HEK293 Cell-Based Assay | TLR8 | R848 | 24.1 nM | [13][14] |

| IL-6 Production Inhibition | TLR7/8 | miR-122, Let7c RNA, Alu RNA, R848 | 35 - 45 nM | [13] |

Table 1: In Vitro Potency of this compound.

In Vivo Efficacy in Animal Models

Enpatoran has shown efficacy in suppressing disease development in mouse models of lupus.[8] Studies in both the BXSB-Yaa and IFN-α-accelerated NZB/W mouse models demonstrated that Enpatoran improved survival, reduced kidney damage, lowered autoantibody levels, and suppressed the interferon gene signature (IFN-GS).[1]

| Animal Model | Dose | Key Outcomes | Reference |

| BXSB-Yaa Mouse Model of Lupus | ≥ 1 mg/kg | Suppressed disease development | [8] |

| IFN-α-accelerated NZB/W Mouse Model of Lupus | ≥ 1 mg/kg | Suppressed disease development, improved survival, reduced kidney damage | [1][8] |

| R848-Stimulated Mice | Not Specified | Decreased production of IFN-α and IL-6 | [13] |

Table 2: In Vivo Efficacy of Enpatoran in Preclinical Models.

Experimental Protocols: Preclinical

HEK293 Cell-Based IC50 Determination

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enpatoran on TLR7 and TLR8.

-

Methodology:

-

Human Embryonic Kidney (HEK293) cells, engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured.

-

Cells are seeded in 96-well plates and incubated.

-

Varying concentrations of this compound (e.g., 0.01 nM to 10 μM) are added to the wells.[13]

-

The TLR7/8 agonist R848 is added to stimulate the receptors.

-

After an incubation period, the cell culture supernatant is collected.

-

The activity of the SEAP reporter is measured, typically using a colorimetric or chemiluminescent substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Lupus Mouse Model Study

-

Objective: To evaluate the efficacy of Enpatoran in suppressing lupus-like disease in a genetically predisposed mouse model (e.g., NZB/W F1).

-

Methodology:

-

Female NZB/W F1 mice are used, often accelerated with IFN-α administration to induce disease.

-

Mice are randomized into vehicle control and Enpatoran treatment groups.

-

Enpatoran is administered orally at specified doses (e.g., 1 mg/kg, 10 mg/kg) daily or twice daily.[3]

-

Disease progression is monitored regularly by assessing parameters such as proteinuria (as a measure of kidney damage), body weight, and survival.

-

Blood samples are collected periodically to measure levels of autoantibodies (e.g., anti-dsDNA) and serum cytokines.

-

At the end of the study, tissues (e.g., kidneys) are collected for histopathological analysis to assess immune complex deposition and inflammation.

-

Gene expression analysis may be performed on peripheral blood mononuclear cells (PBMCs) or tissues to evaluate the interferon gene signature.

-

Clinical Research

Enpatoran has been evaluated in multiple clinical trials, including Phase I studies in healthy volunteers and Phase Ib/II studies in patients with autoimmune diseases such as SLE, CLE, dermatomyositis, and polymyositis.[2][5][15][16]

Phase I Studies in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase I study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of Enpatoran in healthy participants.[6][17]

-

Safety and Tolerability: Single and multiple oral doses up to 200 mg were well tolerated, with no significant dose-limiting adverse events or safety signals observed.[6][17]

-

Pharmacokinetics: PK parameters were found to be linear and dose-proportional across the evaluated dose range.[17]

| Dose | Parameter | Value | Reference |

| Multiple Doses | Peak Concentration (Cmax) | Reached 1–2 hours post-dose | [1] |

| Multiple Doses | Apparent Half-life (t½) | 6–10 hours | [1][4] |

| 25 mg (with food) | Absorption | Slightly delayed absorption and lower peak concentration | [6][17] |

Table 3: Pharmacokinetic Profile of Enpatoran in Healthy Volunteers.

-

Pharmacodynamics: Enpatoran demonstrated exposure-dependent inhibition of ex vivo-stimulated cytokine secretion. The TLR7/8 agonist R848 was used to stimulate whole blood samples, and the production of IL-6 and IFN-α was measured as key pharmacodynamic biomarkers.[6][8]

| Dose (b.i.d.) | Target Inhibition (IC90 over 24h) | % of Subjects Achieving Target | Reference |

| 100 mg | IL-6 (IC90 = 15.5 ng/mL) | > 80% | [8] |

| 100 mg | IFN-α (IC90 = 22.1 ng/mL) | > 60% | [8] |

Table 4: Pharmacodynamic Activity of Enpatoran in Healthy Volunteers.

Phase Ib/II Studies in Patients (WILLOW Study)

The Phase II WILLOW study (NCT05162586) is a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[2][9] The study utilized a basket design with two cohorts.[9]

-

Cohort A: Focused on patients with CLE or SLE with an active lupus rash. The primary endpoint was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) score.[9]

-

Cohort B: Focused on patients with active SLE, evaluating systemic disease activity using the BILAD-based Composite Lupus Assessment (BICLA) response as the primary endpoint.[18][19]

| Study Cohort | Endpoint | Enpatoran Response | Placebo Response | Timepoint | Reference |

| Cohort A (CLE/SLE with Rash) | CLASI-50 (≥50% improvement) | Up to 91.3% | 38.5% | Week 16/24 | [9][19][20] |

| CLASI-70 (≥70% improvement) | Up to 60.9% | 11.5% | Week 16/24 | [9][19][20] | |

| Cohort B (SLE with Active Skin Disease) | BICLA Response | Up to 58.6% | 31.7% | Week 24 | [18] |

| CLASI-70 (≥70% improvement) | Up to 60.5% | 26.8% | Week 24 | [18][21] |

Table 5: Key Efficacy Results from the Phase II WILLOW Study.

-

Safety: In the WILLOW study, Enpatoran was well-tolerated and exhibited a manageable safety profile consistent with previous studies, with no new safety signals identified.[9][18] In a Phase Ib study, 42% of patients receiving Enpatoran reported at least one treatment-emergent adverse event (TEAE) by week 12, compared to 33% in the placebo group.[1] Most TEAEs were mild or moderate in severity.[1]

Experimental Protocols: Clinical

Ex Vivo Cytokine Release Immunoassay (Pharmacodynamic Assessment)

-

Objective: To quantify the inhibitory activity of Enpatoran on TLR7/8 signaling in whole blood samples from clinical trial participants.

-

Methodology:

-

Whole blood is collected from participants at various time points before and after Enpatoran administration.

-

Samples are collected in specialized tubes (e.g., TruCulture®) containing the TLR7/8 agonist R848 (for stimulated samples) or a null control.[6]

-

The tubes are incubated overnight to allow for cytokine production and secretion into the culture medium.

-

The supernatant is harvested.

-

Concentrations of key cytokines, primarily IL-6 and IFN-α, are measured using sensitive immunoassays such as Luminex-based multiplex assays or Simoa® (Single Molecule Array) assays.[6]

-

The percent inhibition of cytokine production by Enpatoran is calculated by comparing the levels in stimulated samples from post-dose time points to pre-dose baseline levels.

-

References

- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asia-Inclusive Global Development of Enpatoran: Results of an Ethno-Bridging Study, Intrinsic/Extrinsic Factor Assessments and Disease Trajectory Modeling to Inform Design of a Phase II Multiregional Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Safety, Pharmacokinetics, Clinical Efficacy and Exploratory Biomarker Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1b Study of Enpatoran in Active Systemic and Cutaneous Lupus Erythematosus (SLE/CLE) - ACR Meeting Abstracts [acrabstracts.org]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll‐like receptors 7 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What TLR7 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 8. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merck’s Enpatoran to Reduce Disease Activity in CLE and SLE with Lupus Rash in Phase 2 [merckgroup.com]

- 10. Merck Presents Results on Efficacy and Safety of Enpatoran in Systemic Lupus Erythematosus (SLE) at EULAR 2025 - AETOSWi... [aetoswire.com]

- 11. researchgate.net [researchgate.net]

- 12. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Phase 1 study in healthy participants of the safety, pharmacokinetics, and pharmacodynamics of enpatoran (M5049), a dual antagonist of toll-like receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EMD Serono Presents Results on Efficacy and Safety of Enpatoran in SLE at EULAR 2025 [emdgroup.com]

- 19. Merck's Enpatoran Shows Promise for Lupus Rash in Phase 2 Trial Despite Mixed Results [trial.medpath.com]

- 20. investing.com [investing.com]

- 21. Phase II Trial of Lupus Treatment Enpatoran Shows Promising Signs of Efficacy in those with Systemic Lupus Erythematosus | Lupus Foundation of America [lupus.org]

The Convergent and Divergent Roles of TLR7 and TLR8 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical players in the innate immune system, acting as sentinels for single-stranded RNA (ssRNA) viruses and certain bacterial pathogens. Their activation triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby orchestrating both innate and adaptive immune responses. While sharing structural homology and recognizing similar ligands, TLR7 and TLR8 exhibit distinct expression patterns, signaling dynamics, and downstream effector functions, leading to non-redundant roles in host defense and disease pathogenesis. Dysregulation of TLR7 and TLR8 signaling is implicated in a range of conditions, including autoimmune diseases, viral infections, and cancer. This technical guide provides an in-depth exploration of the core aspects of TLR7 and TLR8 biology, including their ligands, signaling pathways, cellular expression, and roles in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this field.

Introduction to TLR7 and TLR8

TLR7 and TLR8 are members of the Toll-like receptor family of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs).[1][2] Both are located in endosomal compartments, allowing them to survey the intracellular environment for foreign nucleic acids.[3] Their primary ligands are single-stranded RNA molecules, particularly those rich in guanosine and uridine.[4] Upon ligand binding, TLR7 and TLR8 initiate signaling cascades that are crucial for antiviral immunity and the activation of adaptive immune responses.[1][2]

Ligands of TLR7 and TLR8

TLR7 and TLR8 recognize a variety of natural and synthetic ligands.

Natural Ligands:

-

Viral ssRNA: ssRNA from viruses such as influenza, HIV, and vesicular stomatitis virus are potent activators of TLR7 and TLR8.[4]

-

Bacterial RNA: RNA from certain bacteria can also be recognized by TLR7 and TLR8.[4]

Synthetic Ligands: A number of small molecule agonists have been developed that selectively or dually activate TLR7 and TLR8. These are invaluable tools for research and have therapeutic potential.

-

Imidazoquinolines: This class includes Imiquimod (a TLR7-selective agonist) and Resiquimod (R848, a potent TLR7/8 dual agonist).[5]

-

Thiazoloquinolines: CL075 is an example of a TLR8-selective agonist.[6]

-

Adenine analogs: Compounds like CL264 are selective for TLR7.[5]

Cellular Expression of TLR7 and TLR8

The distinct functions of TLR7 and TLR8 are largely dictated by their differential expression in immune cell subsets.

| Immune Cell Type | TLR7 Expression | TLR8 Expression |

| Plasmacytoid Dendritic Cells (pDCs) | High | Low / Absent |

| Myeloid Dendritic Cells (mDCs) | Low | High |

| Monocytes | Low | High |

| B cells | Moderate | Low / Absent |

| Natural Killer (NK) cells | Low | Moderate |

| Neutrophils | Low | Moderate |

Table 1: Cellular Expression of TLR7 and TLR8 in Human Immune Cells.[1][2]

Signaling Pathways of TLR7 and TLR8

Both TLR7 and TLR8 signal through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and interferon regulatory factors (IRFs).[1][2] However, the downstream signaling diverges, resulting in different cytokine profiles.

TLR7 Signaling Pathway

Activation of TLR7 in pDCs leads to a robust production of type I interferons (IFN-α/β), which is critical for antiviral responses.[2] This is primarily mediated through the activation of IRF7.

TLR8 Signaling Pathway

TLR8 activation, predominantly in myeloid cells like monocytes and mDCs, results in the strong induction of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6, primarily through the robust activation of NF-κB.[7]

Quantitative Data on TLR7 and TLR8 Activation

The potency and efficacy of TLR7 and TLR8 agonists can be quantified by measuring their binding affinities and the magnitude of the downstream cellular responses they elicit.

| Ligand | Receptor Target | EC50 / Kd | Cell Type | Readout | Reference |

| Synthetic Agonists | |||||

| Imiquimod (R837) | TLR7 | EC50: ~1-5 µM | Human PBMCs | IFN-α production | [8] |

| Resiquimod (R848) | TLR7/8 | EC50 (TLR7): ~0.1 µM | HEK293-TLR7 | NF-κB activation | [5] |

| EC50 (TLR8): ~4 µM | HEK293-TLR8 | NF-κB activation | [5] | ||

| CL075 (3M-002) | TLR8 | EC50: ~3 µM | HEK293-TLR8 | NF-κB activation | [6] |

| CL097 | TLR7/8 | EC50 (TLR7): 0.1 µM | HEK293-TLR7 | NF-κB activation | [5] |

| EC50 (TLR8): 4 µM | HEK293-TLR8 | NF-κB activation | [5] | ||

| Natural Ligands | |||||

| Guanosine + polyU | TLR7 | Kd: 1.5 µM | Simian TLR7 ectodomain | Isothermal Titration Calorimetry | [9] |

| Uridine + ssRNA | TLR8 | Kd: 1.0 µM | Human TLR8 ectodomain | Isothermal Titration Calorimetry | [10] |

Table 2: Ligand Affinities and Potencies for TLR7 and TLR8.

| Agonist | Cell Type | Cytokine | Concentration (pg/mL or IU/mL) | Reference |

| R848 (1 µg/mL) | Human PBMCs | IL-6 | ~4000-6000 pg/mL | [11] |

| IL-12p70 | ~500-1500 pg/mL | [11] | ||

| IFN-α | ~1000-3000 pg/mL | [12] | ||

| 3M-002 (10 µM) | Human Monocytes | TNF-α | ~2000-4000 pg/mL | [13] |

| IL-6 | ~3000-5000 pg/mL | [13] | ||

| CL097 (1 µg/mL) | Human Monocytes | TNF-α | ~2000-5000 pg/mL | [14] |

| IL-6 | ~4000-8000 pg/mL | [14] | ||

| Influenza Virus | Human pDCs | IFN-α | >10,000 pg/mL | [15] |

Table 3: Quantitative Cytokine Production upon TLR7/8 Agonist Stimulation.

Role in Disease and Therapeutic Implications

The critical roles of TLR7 and TLR8 in immunity make them attractive targets for therapeutic intervention in various diseases.

-

Viral Infections: TLR7 agonists are being investigated as therapeutics for chronic viral infections like hepatitis B and C due to their ability to induce a potent antiviral state.[16]

-

Cancer Immunotherapy: TLR7/8 agonists can act as vaccine adjuvants or standalone immunotherapeutics by activating antigen-presenting cells and promoting anti-tumor T cell responses.[12]

-

Autoimmune Diseases: Overactivation of TLR7 is strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE), making TLR7 antagonists a promising therapeutic strategy.[1]

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells (pDCs) and Monocytes

Protocol for pDC Isolation (Negative Selection):

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in an appropriate buffer.

-

Add the pDC isolation cocktail containing antibodies against non-pDC surface markers.

-

Incubate to allow antibody binding.

-

Add magnetic particles that bind to the antibody-labeled cells.

-

Place the tube in a magnet to pellet the unwanted cells.

-

Collect the supernatant containing the untouched, purified pDCs.

Protocol for Monocyte Isolation (Negative Selection):

-

Add RosetteSep™ Human Monocyte Enrichment Cocktail to whole blood. This cocktail crosslinks unwanted cells to red blood cells.

-

Layer the antibody-treated blood over a Ficoll-Paque gradient.

-

Centrifuge as per the manufacturer's instructions.

-

The unwanted cells will pellet with the red blood cells, leaving a highly enriched population of monocytes at the plasma-Ficoll interface.

-

Collect the monocyte layer.

TLR Agonist Stimulation and Cytokine Measurement

Whole Blood Assay:

-

Collect fresh human blood in heparinized tubes.

-

Dilute the blood 1:1 with RPMI 1640 medium.

-

Add TLR agonists at desired concentrations to a 96-well plate.

-

Add the diluted blood to the wells.

-

Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant (plasma) for cytokine analysis by ELISA or multiplex bead array.

Stimulation of Isolated Cells:

-

Plate isolated pDCs or monocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI medium.

-

Add TLR agonists at desired concentrations.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the supernatant for cytokine analysis.

Intracellular Cytokine Staining for Flow Cytometry

-

Stimulate cells with the TLR agonist for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Wash the cells and stain for surface markers to identify the cell population of interest.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., containing saponin).

-

Stain for intracellular cytokines with fluorescently labeled antibodies.

-

Wash the cells and acquire data on a flow cytometer.

NF-κB Reporter Assay

-

Seed HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven luciferase reporter gene in a 96-well plate.

-

Allow cells to adhere overnight.

-

Stimulate the cells with various concentrations of TLR agonists.

-

Incubate for 6-16 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.[17][18]

Conclusion

TLR7 and TLR8 are central to the innate immune response against viral and some bacterial pathogens. Their distinct cellular expression patterns and signaling pathways result in complementary and non-redundant functions in host defense. The availability of specific synthetic agonists and antagonists has not only advanced our understanding of their biology but also opened up new avenues for therapeutic interventions in a wide range of diseases. This technical guide provides a comprehensive overview of the core principles of TLR7 and TLR8 immunology, along with practical experimental guidance, to support ongoing research and drug development efforts targeting these critical innate immune receptors.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. Toll-like receptors 7, 8, and 9: linking innate immunity to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human monocyte subsets are transcriptionally and functionally altered in aging in response to pattern recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abgenex.com [abgenex.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Enpatoran Hydrochloride: Application Notes and Protocols for In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpatoran hydrochloride (M5049) is a potent and selective dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded RNA (ssRNA).[1][2][3][4] Aberrant activation of TLR7 and TLR8 has been implicated in the pathogenesis of various autoimmune diseases.[5][6] this compound effectively blocks the downstream signaling pathways mediated by TLR7 and TLR8, leading to the suppression of pro-inflammatory cytokine production.[3][7] These application notes provide detailed protocols for the in vitro characterization of this compound using cell culture-based assays.

Introduction

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are located in the endosomes and are activated by ssRNA viruses and endogenous RNA molecules.[5] Upon activation, TLR7 and TLR8 initiate a signaling cascade that involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][5] This results in the production of inflammatory cytokines, including interleukin-6 (IL-6) and type I interferons (IFN-α).[1][5]

This compound is a small molecule inhibitor that selectively targets TLR7 and TLR8.[1][2][3][4] By binding to and stabilizing the inactive conformation of the TLR7 and TLR8 dimers, this compound prevents the recruitment of downstream signaling molecules and subsequent cytokine release.[8] This mechanism of action makes it a promising therapeutic candidate for the treatment of autoimmune diseases characterized by TLR7/8 overactivation, such as lupus.[5][6]

This document provides detailed protocols for evaluating the inhibitory activity of this compound in a cell-based assay using the human monocytic cell line THP-1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Parameter | IC50 Value | Reference |

| TLR7 | HEK293 | Reporter Gene Assay | 11.1 nM | [1][2][3][4] |

| TLR8 | HEK293 | Reporter Gene Assay | 24.1 nM | [1][2][3][4] |

| IL-6 Production | Ligand-stimulated cells | Cytokine Measurement | 35-45 nM | [2][4] |

| IFN-α Production | R848-stimulated cells in mice | Cytokine Measurement | Not explicitly stated in nM, but dose-dependent inhibition observed at 1 mg/kg | [2] |

Table 2: Inhibitory Concentrations of Enpatoran for Cytokine Secretion

| Cytokine | Inhibition Level | Concentration (ng/mL) |

| IL-6 | IC90 | 15.5 |

| IFN-α | IC90 | 22.1 |

Data derived from a phase I study of enpatoran in healthy participants, where cytokine secretion was stimulated ex vivo.[9][10]

Signaling Pathway

The following diagram illustrates the signaling pathway downstream of TLR7 and TLR8 and the point of inhibition by this compound.

Caption: TLR7/8 signaling pathway and inhibition by Enpatoran.

Experimental Protocols

I. Cell Culture and Differentiation of THP-1 Cells

This protocol describes the culture of human THP-1 monocytes and their differentiation into macrophage-like cells, which are suitable for studying TLR8-mediated responses.

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well or 24-well tissue culture plates

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

THP-1 Monocyte Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in suspension in T-75 flasks at a density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days by centrifuging the cell suspension at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium at the desired density.

-

-

Differentiation of THP-1 Monocytes into Macrophages:

-

Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL).

-

Seed THP-1 monocytes into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.

-

Add PMA to the cell culture medium to a final concentration of 50 ng/mL to induce differentiation.

-

Incubate the cells for 24-48 hours. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.

-

After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.

-

Add fresh, complete RPMI-1640 medium without PMA to the wells.

-

Allow the differentiated cells to rest for at least 48 hours before proceeding with the this compound treatment and stimulation.

-

II. In Vitro Inhibition Assay of this compound

This protocol details the procedure for evaluating the inhibitory effect of this compound on TLR8-mediated cytokine production in differentiated THP-1 cells.

Materials:

-

Differentiated THP-1 cells (from Protocol I)

-

This compound

-

R848 (Resiquimod), a TLR7/8 agonist

-

Complete RPMI-1640 medium

-

DMSO (for dissolving compounds)

-

ELISA kits for human IL-6 and IFN-α

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Prepare a stock solution of R848 in DMSO or water. A typical starting concentration is 1 mg/mL.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations for the assay (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

-

-

Cell Treatment and Stimulation:

-

Aspirate the medium from the rested, differentiated THP-1 cells.

-

Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C.

-

Prepare the R848 stimulation solution in complete RPMI-1640 medium. A final concentration of 1-10 µg/mL is often effective for stimulating THP-1 cells.[11]

-

Add the R848 solution to all wells except for the unstimulated control wells.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Collection of Supernatants:

-

After the incubation period, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatants from each well without disturbing the cell layer.

-

Store the supernatants at -80°C until ready for cytokine analysis.

-

-

Cytokine Measurement by ELISA:

-

Quantify the concentrations of IL-6 and IFN-α in the collected supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

-

Coating the 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Calculate the concentration of IL-6 and IFN-α in each sample by interpolating from the standard curve.

-

Determine the percentage of inhibition of cytokine production for each concentration of this compound relative to the R848-stimulated vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to calculate the IC50 value.

-

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro inhibition assay.

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 2. stemcell.com [stemcell.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Isolation of Human PBMCs [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. Isolation of Human PBMCs [bio-protocol.org]

- 8. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]

- 9. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll-Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Modulatory Activity of Tryptophan Displaying Nanodevices on Macrophage Activation for Preventing Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enpatoran Hydrochloride in Murine Lupus Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Enpatoran hydrochloride (M5049), a selective dual inhibitor of Toll-like receptor 7 (TLR7) and TLR8, in preclinical mouse models of systemic lupus erythematosus (SLE). The information compiled is based on available preclinical data and is intended to guide researchers in designing and conducting their own studies.

Introduction to this compound

This compound is an orally administered small molecule that potently and selectively inhibits the endosomal TLR7 and TLR8.[1] In the context of lupus, self-derived nucleic acids, particularly RNA-containing immune complexes, can aberrantly activate these receptors on various immune cells, including B cells and plasmacytoid dendritic cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β) and interleukin-6 (IL-6), as well as the activation and differentiation of autoreactive B cells, resulting in autoantibody production. By blocking TLR7 and TLR8, Enpatoran aims to interrupt these key pathogenic pathways in lupus. Preclinical studies have demonstrated the efficacy of Enpatoran and similar TLR7/8 inhibitors in various mouse models of lupus, leading to its investigation in human clinical trials for SLE and cutaneous lupus erythematosus (CLE).[1]

Mechanism of Action: TLR7/8 Inhibition

This compound functions by binding to the homodimers of TLR7 and TLR8, stabilizing them in an inactive conformation. This prevents the binding of endogenous RNA ligands and subsequent downstream signaling. The canonical TLR7/8 signaling pathway, which is inhibited by Enpatoran, is depicted below.

Experimental Protocols for Murine Lupus Models

The following protocols are based on published preclinical studies of Enpatoran and similar TLR7/8 inhibitors in established mouse models of lupus.

IFN-α-Accelerated NZB/W F1 Mouse Model

This model is characterized by an accelerated and synchronized onset of severe lupus nephritis following the administration of an adenovirus encoding murine interferon-alpha.

Experimental Workflow:

Detailed Protocol:

-

Animals: Female NZB/W F1 mice, 12 weeks of age.

-

Disease Induction:

-

Monitoring:

-

Monitor body weight and proteinuria weekly.

-

Proteinuria can be measured as the urine protein:creatinine ratio (UPCR).

-

-

Treatment:

-

Endpoint Analysis:

-

Continue to monitor proteinuria and survival throughout the treatment period.

-

At the end of the study, collect kidneys for histological analysis of glomerulonephritis.

-

Spleens can be collected for flow cytometric analysis of immune cell populations (e.g., total splenocytes, plasma cells, activated T cells).

-

Quantitative Data from an Enpatoran-like TLR7/8i Study:

| Parameter | Vehicle Control | Enpatoran-like TLR7/8i (10 mg/kg) | Reference |

| Survival Rate (at 6 weeks) | 0% | 90% | [2] |

| Proteinuria (UPCR) | Not reversed | Lowered as early as 2 weeks post-treatment | [2] |

| Glomerulonephritis Histology Score | Not specified | Significantly reduced | [2] |

| Total Splenocytes | Not specified | Reduced | [2] |

| Plasma Cells | Not specified | Reduced | [2] |

| Activated T Cells | Not specified | Reduced | [2] |

BXSB-Yaa Mouse Model

Male BXSB mice carry the Y-linked autoimmune accelerator (Yaa) genetic locus, which includes a duplication of the Tlr7 gene, leading to a spontaneous and aggressive lupus-like disease.

General Protocol Outline:

While a detailed therapeutic protocol for Enpatoran in the BXSB-Yaa model is not fully available in the public domain, a general approach based on known efficacy can be outlined. Enpatoran has been shown to be efficacious in suppressing disease development in this model at doses of ≥ 1 mg/kg.[3]

-

Animals: Male BXSB-Yaa mice.

-

Treatment:

-

Initiate treatment at an age when disease manifestations are known to begin, or in a therapeutic setting after disease onset.

-

Administer this compound orally at a dose of ≥ 1 mg/kg. The frequency of administration (e.g., once or twice daily) and the duration of the study would need to be optimized.

-

Include a vehicle-treated control group.

-

-

Endpoint Analysis:

-

Monitor for key lupus-like disease parameters such as proteinuria, anti-dsDNA autoantibody titers, and survival.

-

Pharmacodynamic markers such as IL-6 levels can be measured to assess target engagement. A minimally efficacious dose of 1 mg/kg was associated with a 60% inhibition of IL-6 release over 24 hours in mouse models of lupus.[3]

-

Quantitative Data Summary (General Efficacy):

| Parameter | Enpatoran (≥ 1 mg/kg) | Reference |

| Disease Development | Suppressed | [3] |

| IL-6 Release (24h) | 60% inhibition at 1 mg/kg | [3] |

Studies with the TLR7/8 Inhibitor E6742

E6742 is another novel, selective TLR7/8 dual antagonist that has been evaluated in murine lupus models.[4][5] Preclinical studies have reported its efficacy in two mouse models of lupus, including both spontaneous and IFNα-accelerated NZB/W F1 models.[6]

General Findings:

-

Administration: Oral dosing of E6742 was administered after the onset of disease.[4][7]

-

Efficacy: Treatment with E6742 suppressed the increase in autoantibodies and blocked the progression of organ damage.[4][7]

Detailed protocols and quantitative data from these preclinical studies with E6742 are not extensively available in the public literature. However, the findings suggest that a therapeutic treatment paradigm, similar to the one described for the IFN-α-accelerated NZB/W F1 model, would be appropriate for evaluating this compound.

Conclusion

This compound and other selective TLR7/8 inhibitors represent a promising therapeutic strategy for lupus by targeting key innate immune pathways that drive the disease. The IFN-α-accelerated NZB/W F1 model provides a robust system for evaluating the therapeutic efficacy of these inhibitors, with clear protocols and measurable outcomes. While Enpatoran has also shown efficacy in the spontaneous BXSB-Yaa lupus model, more detailed public data on the specific treatment protocols and quantitative outcomes are needed to fully delineate its effects in this context. Researchers are encouraged to use the provided protocols as a foundation for their studies and to optimize experimental conditions for their specific research questions.

References

- 1. Enpatoran, a first-in-class, selective, orally administered toll-like receptor 7/8 inhibitor, in systemic and cutaneous lupus erythematosus: results from a randomised, placebo-controlled phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TLR7/8 Inhibitor Enpatoran Reverses Established Kidney Disease in the Interferon-Alpha-Accelerated NZB/W Mouse Model of Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 3. Applying Modeling and Simulations for Rational Dose Selection of Novel Toll‐Like Receptor 7/8 Inhibitor Enpatoran for Indications of High Medical Need - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel Toll-like receptor 7/8-specific antagonist E6742 ameliorates clinically relevant disease parameters in murine models of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Enpatoran Hydrochloride in Co-culture with Immune and Target Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpatoran hydrochloride (M5049) is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain endogenous RNA molecules.[3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), through the production of pro-inflammatory cytokines and autoantibodies.[1][2] this compound exerts its inhibitory effect by binding to and stabilizing the inactive state of TLR7 and TLR8 dimers, thereby preventing ligand binding and downstream signaling cascades involving NF-κB and IRF pathways.[3] This mechanism leads to a reduction in the secretion of key inflammatory mediators such as interferon-alpha (IFN-α) and interleukin-6 (IL-6).[4]

These application notes provide detailed protocols for utilizing this compound in in-vitro co-culture systems of immune cells and target cells to evaluate its immunomodulatory effects. The described assays are crucial for preclinical assessment of Enpatoran's therapeutic potential in various disease models, including autoimmune disorders and certain cancers where TLR7/8 signaling plays a role.

Data Presentation

The following tables summarize the in-vitro potency of this compound in various cell-based assays.

Table 1: In-vitro Activity of this compound (M5049)

| Assay Type | Cell Line | Agonist | Readout | IC50 (nM) | Reference |

| TLR7 Inhibition | HEK293 | R848 | NF-κB Reporter | 11.1 | [1] |

| TLR8 Inhibition | HEK293 | R848 | NF-κB Reporter | 24.1 | [1] |

| IL-6 Production | Human PBMCs | R848 | IL-6 ELISA | 35-45 | [2] |

| IFN-α Production | Human pDCs | RNP-IC | IFN-α ELISA | Complete Blockade | [5] |

IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells; pDCs: Plasmacytoid Dendritic Cells; RNP-IC: Ribonucleoprotein-immune complex.

Experimental Protocols

Protocol 1: Inhibition of Cytokine Production in a Co-culture of PBMCs and Target Cells

This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production by Peripheral Blood Mononuclear Cells (PBMCs) when co-cultured with target cells, such as a relevant tumor cell line or cells expressing a target antigen.

Materials and Reagents:

-

This compound (M5049)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Target cell line (e.g., a cancer cell line known to express TLR7/8 ligands or to stimulate immune cells)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

TLR7/8 agonist (e.g., R848) as a positive control for TLR stimulation

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

ELISA kits for human IFN-γ, TNF-α, and IL-6

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Target Cell Preparation:

-

Culture the target cells to 70-80% confluency.

-

On the day of the assay, harvest the cells using trypsin, wash with PBS, and resuspend in complete RPMI-1640 medium at a concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the target cell suspension (2 x 10^4 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.

-

-

PBMC Isolation and Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2 x 10^6 cells/mL.

-

-

Co-culture Setup and Treatment:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

After the 24-hour incubation of target cells, carefully remove the medium.

-

Add 50 µL of the diluted this compound to the respective wells.

-

Add 50 µL of the PBMC suspension (1 x 10^5 cells) to each well, resulting in an effector-to-target (E:T) ratio of 5:1.

-

Include appropriate controls:

-

PBMCs + Target cells (no treatment)

-

PBMCs + Target cells + Vehicle (DMSO)

-

PBMCs + Target cells + R848 (positive control for TLR stimulation)

-

PBMCs alone

-

Target cells alone

-

-

-

Incubation and Supernatant Collection:

-

Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well and store at -80°C for cytokine analysis.

-

-

Cytokine and Viability Analysis:

-

Measure the concentration of IFN-γ, TNF-α, and IL-6 in the collected supernatants using ELISA kits according to the manufacturer's instructions.

-

Assess the viability of the remaining cells in the plate using a cell viability assay to evaluate the cytotoxic effects of the treatment.

-

Protocol 2: Assessment of T-Cell Activation in a Co-culture System

This protocol outlines a method to evaluate the effect of this compound on T-cell activation markers in a co-culture with target cells.

Materials and Reagents:

-

All materials from Protocol 1

-

Fluorescently conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD107a

-

Flow cytometer

-

FACS tubes

-

Cell staining buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization solution (for intracellular staining if needed)

Procedure:

-

Co-culture Setup:

-

Follow steps 1-3 from Protocol 1 to set up the co-culture.

-

-

Incubation:

-

Incubate the co-culture plate for 24-48 hours. For CD107a staining, add the anti-CD107a antibody at the beginning of the co-culture.

-

-

Cell Harvesting and Staining:

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cell suspension to FACS tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 1 mL of cell staining buffer.

-

Resuspend the cell pellet in 100 µL of cell staining buffer containing the fluorescently labeled antibodies (Anti-CD3, Anti-CD8, Anti-CD69).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cell staining buffer.

-

Resuspend the cells in 300 µL of cell staining buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Identify CD8+ T cells (CD3+/CD8+).

-

Analyze the expression of the activation markers CD69 and CD107a on the CD8+ T-cell population.

-

Protocol 3: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay

This protocol is designed to assess the impact of this compound on the cytotoxic function of NK cells against a target cancer cell line.

Materials and Reagents:

-

This compound (M5049)

-

Human NK cells (isolated from PBMCs or a cell line like NK-92)

-

Target cancer cell line (e.g., K562, a cell line sensitive to NK cell-mediated lysis)

-

RPMI-1640 medium with supplements

-

Calcein AM or Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well round-bottom cell culture plates

Procedure:

-

Target Cell Labeling (for Calcein AM assay):

-

Harvest the target cells and wash with PBS.

-

Resuspend the cells in serum-free RPMI-1640 at 1 x 10^6 cells/mL.

-

Add Calcein AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

-

Wash the cells three times with complete RPMI-1640 medium to remove excess dye.

-

Resuspend the labeled target cells at 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well round-bottom plate, add 50 µL of the diluted this compound to the respective wells.

-

Add 50 µL of the NK cell suspension to achieve the desired E:T ratio (e.g., 10:1).